molecular formula C8H13NO2 B2864247 2-(Methoxymethyl)oxane-2-carbonitrile CAS No. 2138018-90-1

2-(Methoxymethyl)oxane-2-carbonitrile

Cat. No.: B2864247
CAS No.: 2138018-90-1
M. Wt: 155.197
InChI Key: WGVSIHTZNACHBV-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)oxane-2-carbonitrile: is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is also known by its IUPAC name, 2-(methoxymethyl)tetrahydro-2H-pyran-2-carbonitrile . This compound is characterized by the presence of a nitrile group (-CN) attached to a tetrahydropyran ring, which is further substituted with a methoxymethyl group (-CH2OCH3).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)oxane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxymethyl-oxane with methoxymethyl chloride in the presence of a base such as sodium hydride (NaH) to form the desired product . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)oxane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Methoxymethyl)oxane-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)oxane-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(Methoxymethyl)tetrahydrofuran-2-carbonitrile
  • 2-(Methoxymethyl)oxane-2-carboxylic acid
  • 2-(Methoxymethyl)oxane-2-methanol

Uniqueness: 2-(Methoxymethyl)oxane-2-carbonitrile is unique due to its specific substitution pattern and the presence of both a nitrile group and a methoxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

2-(methoxymethyl)oxane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVSIHTZNACHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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